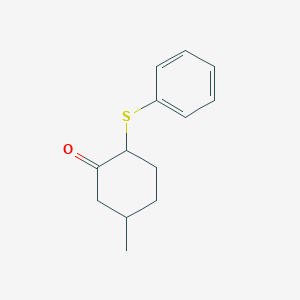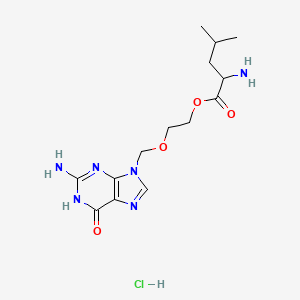
Acyclovir-d4L-Leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acyclovir-d4L-Leucinate is a derivative of acyclovir, a well-known antiviral medication. Acyclovir is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus. This compound is a labeled compound, often used in scientific research for quantification and analysis purposes due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir-d4L-Leucinate typically involves the incorporation of deuterium-labeled leucine into the acyclovir molecule. The process begins with the preparation of acyclovir, which is synthesized from guanosine through a series of reactions including acylation, condensation, and hydrolysis . The labeled leucine is then conjugated to acyclovir through peptide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the labeled leucine.
Análisis De Reacciones Químicas
Types of Reactions
Acyclovir-d4L-Leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its original state.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of acyclovir, each with different functional groups and properties. These derivatives are often used in further research and development of antiviral drugs.
Aplicaciones Científicas De Investigación
Acyclovir-d4L-Leucinate has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acyclovir and its metabolites.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of acyclovir.
Medicine: Assists in the development of new antiviral drugs by providing insights into the drug’s mechanism of action and resistance.
Industry: Used in the quality control and validation of pharmaceutical products containing acyclovir.
Mecanismo De Acción
Acyclovir-d4L-Leucinate exerts its effects by mimicking the natural nucleosides in the body. Once inside the cell, it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate . This is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate, leading to chain termination and inhibition of viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex.
Uniqueness
Acyclovir-d4L-Leucinate is unique due to its stable isotope labeling, which makes it an invaluable tool in research for accurate quantification and analysis. Unlike its counterparts, it is not used directly for therapeutic purposes but rather for scientific investigations and quality control.
Propiedades
Fórmula molecular |
C14H23ClN6O4 |
|---|---|
Peso molecular |
374.82 g/mol |
Nombre IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H |
Clave InChI |
JPMIOIPFRXOSEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
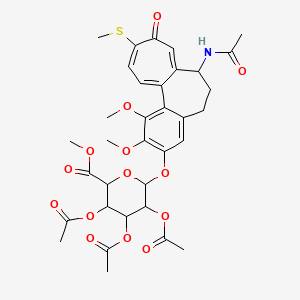
![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
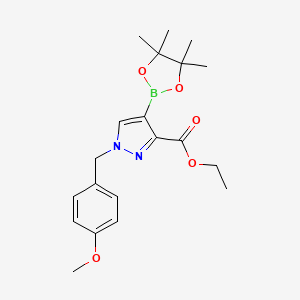
![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)
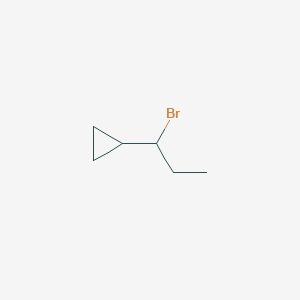
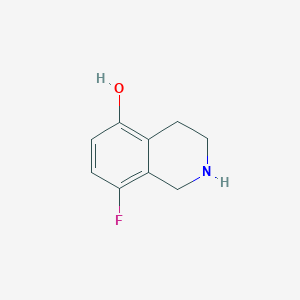
![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
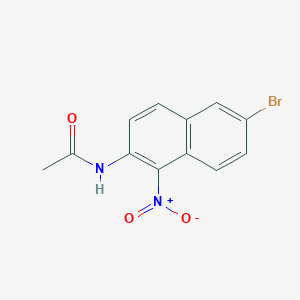
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)
